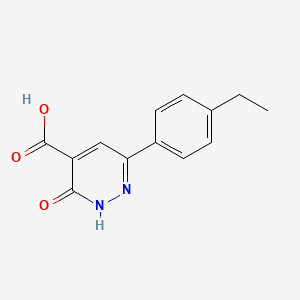

6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

CAS No.: 1498015-07-8

Cat. No.: VC3205466

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1498015-07-8 |

|---|---|

| Molecular Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | 3-(4-ethylphenyl)-6-oxo-1H-pyridazine-5-carboxylic acid |

| Standard InChI | InChI=1S/C13H12N2O3/c1-2-8-3-5-9(6-4-8)11-7-10(13(17)18)12(16)15-14-11/h3-7H,2H2,1H3,(H,15,16)(H,17,18) |

| Standard InChI Key | PPIKMMQYHLFZRS-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)O |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)O |

Introduction

Structure and Chemical Properties

The title compound belongs to the pyridazine heterocyclic family, specifically to the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivatives. Its structure consists of a dihydropyridazine core with an oxo group at position 3, a carboxylic acid moiety at position 4, and a 4-ethylphenyl substituent at position 6. This arrangement places it in close structural relationship with other documented compounds such as 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid, though with the distinctive addition of an ethyl group on the para position of the phenyl ring .

The molecular structure features a nitrogen-nitrogen bond that typically exhibits characteristics intermediate between N-N single and double bonds (approximately 1.34 Å), indicating electron delocalization throughout the molecule, similar to what has been observed in related compounds . This electronic distribution contributes significantly to the compound's chemical behavior and potential biological interactions.

Physical and Chemical Properties

Based on data from structurally similar compounds, the following properties can be predicted for 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid:

The compound contains multiple functional groups that can participate in hydrogen bonding, including the carboxylic acid moiety and the oxo group. The nitrogen atoms in the dihydropyridazine ring may also serve as hydrogen bond acceptors, potentially influencing the compound's intermolecular interactions and crystal packing .

Synthetic Approaches

The synthesis of 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can be approached through several routes adapted from methods reported for similar compounds. Understanding these synthetic pathways is crucial for producing the compound for further research and potential applications.

Condensation and Cyclization Method

A primary synthetic route likely involves the condensation of appropriate precursors followed by cyclization with hydrazine, similar to methods reported for analogous compounds. Based on synthetic approaches documented for related compounds, the following general pathway can be proposed:

-

Preparation of a suitable β-ketoester containing the 4-ethylphenyl group

-

Condensation with hydrazine to form the dihydropyridazine ring

-

Potential subsequent modifications to achieve the desired functionality

This approach aligns with methods reported for similar 3-oxo-6-aryl-2,3-dihydropyridazine derivatives, where diester intermediates react with hydrazine monohydrate in ethanol to form the dihydropyridazinone core structure .

Alternative Synthetic Pathway via Isoxazole Intermediates

An alternative synthetic strategy involves the use of isoxazole intermediates, following a methodology documented for related heterocyclic compounds. This method employs Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to yield the target pyridazine structure .

The isoxazole approach offers potential advantages:

-

Potential for higher yields under optimized conditions

-

Access to specifically substituted derivatives

-

Potentially milder reaction conditions

This synthetic route would require careful optimization of reaction conditions, particularly temperature and catalyst loading, to ensure successful formation of the target compound .

Biological Activity Profile

The biological activities of 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can be inferred from studies on structurally similar compounds, particularly other 3-oxo-6-aryl-2,3-dihydropyridazine derivatives.

Enzyme Inhibition Properties

Research on related compounds suggests that 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid may possess significant enzyme inhibitory activities. Particularly noteworthy is the potential inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism and implicated in conditions such as gout and hyperuricemia .

Studies on similar 3-oxo-6-aryl-2,3-dihydropyridazine-4-carboxylic acid derivatives have demonstrated XO inhibitory activity in the micromolar range. The binding mechanism appears to differ from that of established XO inhibitors such as febuxostat, potentially offering alternative therapeutic approaches .

Structure-Activity Relationships

The structural features of 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid likely contribute to its biological activity profile in specific ways:

The 4-ethylphenyl substituent likely contributes unique properties compared to the unsubstituted phenyl analog, potentially affecting binding affinity, selectivity, and pharmacokinetic properties .

Molecular Interactions and Binding Mechanisms

Understanding the molecular interactions of 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid provides insights into its potential mechanisms of action and helps inform further structural modifications for optimized activity.

Binding Mode Analysis

Based on molecular docking studies of similar compounds, the likely binding interactions of 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid with target proteins such as xanthine oxidase involve:

-

The carboxylic acid group forming hydrogen bonds with specific amino acid residues in the enzyme active site

-

The 4-ethylphenyl group occupying a hydrophobic pocket, with the ethyl substituent potentially providing additional hydrophobic interactions

-

The dihydropyridazine core participating in π-stacking interactions with aromatic amino acid residues

Notably, the binding mode of similar hydrazide derivatives differs from that of established inhibitors like febuxostat, suggesting a novel mechanism of interaction with the target enzyme .

Crystal Structure Considerations

The molecular geometry and crystal packing of 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid would likely feature:

-

A nearly planar conformation of the dihydropyridazine ring

-

Relatively small dihedral angle between the dihydropyridazine ring and the 4-ethylphenyl group

-

Extended hydrogen bonding networks in the crystal structure, potentially involving bifurcated hydrogen bonds similar to those observed in related compounds

Applications and Research Directions

The potential applications of 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid span several areas of medicinal chemistry and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume